Cas no 899954-03-1 (N-{4-6-(piperidin-1-yl)pyridazin-3-ylphenyl}-2H-1,3-benzodioxole-5-carboxamide)

N-{4-6-(piperidin-1-yl)pyridazin-3-ylphenyl}-2H-1,3-benzodioxole-5-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide
- N-{4-6-(piperidin-1-yl)pyridazin-3-ylphenyl}-2H-1,3-benzodioxole-5-carboxamide
-
- Inchi: 1S/C23H22N4O3/c28-23(17-6-10-20-21(14-17)30-15-29-20)24-18-7-4-16(5-8-18)19-9-11-22(26-25-19)27-12-2-1-3-13-27/h4-11,14H,1-3,12-13,15H2,(H,24,28)
- InChI Key: RJNJDGMVFXJYHR-UHFFFAOYSA-N
- SMILES: O1C2=CC=C(C(NC3=CC=C(C4=NN=C(N5CCCCC5)C=C4)C=C3)=O)C=C2OC1
N-{4-6-(piperidin-1-yl)pyridazin-3-ylphenyl}-2H-1,3-benzodioxole-5-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2724-0939-20μmol |
N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-2H-1,3-benzodioxole-5-carboxamide |
899954-03-1 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2724-0939-10mg |
N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-2H-1,3-benzodioxole-5-carboxamide |
899954-03-1 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2724-0939-4mg |
N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-2H-1,3-benzodioxole-5-carboxamide |
899954-03-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2724-0939-1mg |
N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-2H-1,3-benzodioxole-5-carboxamide |
899954-03-1 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2724-0939-3mg |
N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-2H-1,3-benzodioxole-5-carboxamide |
899954-03-1 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2724-0939-25mg |
N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-2H-1,3-benzodioxole-5-carboxamide |
899954-03-1 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2724-0939-15mg |
N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-2H-1,3-benzodioxole-5-carboxamide |
899954-03-1 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2724-0939-5μmol |
N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-2H-1,3-benzodioxole-5-carboxamide |
899954-03-1 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2724-0939-2mg |
N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-2H-1,3-benzodioxole-5-carboxamide |
899954-03-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2724-0939-20mg |
N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-2H-1,3-benzodioxole-5-carboxamide |
899954-03-1 | 90%+ | 20mg |
$99.0 | 2023-05-16 |
N-{4-6-(piperidin-1-yl)pyridazin-3-ylphenyl}-2H-1,3-benzodioxole-5-carboxamide Related Literature
-
Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
Additional information on N-{4-6-(piperidin-1-yl)pyridazin-3-ylphenyl}-2H-1,3-benzodioxole-5-carboxamide
N-{4-6-(Piperidin-1-yl)pyridazin-3-ylphenyl}-2H-1,3-benzodioxole-5-carboxamide: A Comprehensive Overview
N-{4-6-(Piperidin-1-yl)pyridazin-3-ylphenyl}-2H-1,3-benzodioxole-5-carboxamide (CAS No. 899954-03-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of molecules known as benzodioxoles, which are characterized by their unique structural features and diverse biological activities. The compound's structure includes a piperidine ring and a pyridazine moiety, both of which contribute to its pharmacological properties.
The development and study of N-{4-6-(Piperidin-1-yl)pyridazin-3-ylphenyl}-2H-1,3-benzodioxole-5-carboxamide have been driven by its potential as a therapeutic agent for various diseases. Recent research has focused on its anti-inflammatory, anti-cancer, and neuroprotective effects, making it a promising candidate for further clinical investigation.
In terms of its chemical structure, the compound is composed of a central benzodioxole core, which is a six-membered ring with two oxygen atoms bridged by a methylene group. This core is attached to a phenyl ring substituted with a pyridazine moiety at the 6-position. The pyridazine ring is further substituted with a piperidine group at the 1-position, adding complexity and functionality to the molecule.
The synthesis of N-{4-6-(Piperidin-1-yl)pyridazin-3-ylphenyl}-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step processes, including the formation of the benzodioxole core, the introduction of the pyridazine moiety, and the final coupling with the piperidine group. These synthetic routes are optimized to ensure high yields and purity, which are crucial for subsequent biological evaluations.
One of the key areas of research involving this compound is its anti-inflammatory properties. Studies have shown that N-{4-6-(Piperidin-1-yl)pyridazin-3-ylphenyl}-2H-1,3-benzodioxole-5-carboxamide can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, this compound has also demonstrated promising anti-cancer activities. Preclinical studies have shown that it can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are often dysregulated in cancer cells.
The neuroprotective properties of N-{4-6-(Piperidin-1-yl)pyridazin-3-ylphenyl}-2H-1,3-benzodioxole-5-carboxamide have also been explored. Research has indicated that it can protect neurons from oxidative stress and excitotoxicity, which are common mechanisms underlying neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These findings suggest that this compound could be developed into a novel therapeutic agent for neurological disorders.
Clinical trials are currently underway to evaluate the safety and efficacy of N-{4-6-(Piperidin-1-yl)pyridazin-3-y lphenyl}-2H - 1 , 3 - benzodioxole - 5 - carboxamide strong > in human subjects . Early results from phase I trials have shown promising safety profiles , with no significant adverse effects reported at therapeutic doses . Further clinical studies will be necessary to fully assess its potential as a therapeutic agent . p > < p > In conclusion , N - { 4 - 6 - ( Piperidin - 1 - yl ) pyridazin - 3 - ylphenyl } - 2 H - 1 , 3 - benzodioxole - 5 - carboxamide ( CAS No . 899954 - 03 - 1 ) represents an exciting advancement in medicinal chemistry . Its unique structural features and diverse biological activities make it a promising candidate for treating various diseases , including inflammatory conditions , cancer , and neurodegenerative disorders . Ongoing research and clinical trials will continue to elucidate its full therapeutic potential . p > article > response >
899954-03-1 (N-{4-6-(piperidin-1-yl)pyridazin-3-ylphenyl}-2H-1,3-benzodioxole-5-carboxamide) Related Products
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)




